Cas no 2168771-80-8 (4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro-)
4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- Chemical and Physical Properties
Names and Identifiers
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- 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro-
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- Inchi: 1S/C12H14FN3/c1-12(2,3)11-15-8-6-4-5-7(13)9(8)10(14)16-11/h4-6H,1-3H3,(H2,14,15,16)
- InChI Key: UZMPBBCOYLMCQO-UHFFFAOYSA-N
- SMILES: N1=C2C(C(F)=CC=C2)=C(N)N=C1C(C)(C)C
Computed Properties
- Exact Mass: 219.11717562g/mol
- Monoisotopic Mass: 219.11717562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 51.8Ų
4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-388269-0.05g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-388269-0.1g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-388269-0.25g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-388269-0.5g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-388269-1.0g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-388269-2.5g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-388269-5.0g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-388269-10.0g |
2-tert-butyl-5-fluoroquinazolin-4-amine |
2168771-80-8 | 10g |
$3929.0 | 2023-06-04 |
4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro-
4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro-
4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- is a highly specialized compound with the CAS registry number 2168771-80-8. This compound belongs to the class of quinazolinamines, which are known for their unique structural features and diverse biological activities. The molecule incorporates a quinazoline ring system with an amino group at position 4 and a fluoro substituent at position 5. Additionally, the presence of a 2-(1,1-dimethylethyl) group introduces steric effects and enhances the compound's pharmacokinetic properties.
The synthesis of 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- involves a multi-step process that typically begins with the preparation of the quinazoline core. This is followed by functionalization at specific positions to introduce the amino and fluoro groups. The introduction of the 2-(1,1-dimethylethyl) group is often achieved through alkylation or substitution reactions. Recent advancements in catalytic methods and green chemistry have made this synthesis more efficient and environmentally friendly.
One of the most significant areas of research involving 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- is its potential application in drug discovery. The compound has shown promising results in preclinical studies as a potential anticancer agent. Its ability to inhibit key enzymes involved in cell proliferation and apoptosis makes it a valuable candidate for further investigation. For instance, studies have demonstrated its efficacy in targeting proteasomes, which are critical for protein degradation in cancer cells.
Moreover, 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- has been explored for its antimicrobial properties. Research indicates that it exhibits potent activity against various bacterial and fungal strains. This is attributed to its ability to disrupt cellular membranes and inhibit essential metabolic pathways. The fluoro substituent plays a crucial role in enhancing the compound's lipophilicity and bioavailability.
The structural versatility of 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- allows for further modification to optimize its pharmacokinetic profile. For example, researchers have investigated the impact of varying substituents on the compound's solubility and permeability. These studies have provided valuable insights into designing more effective drug candidates with improved therapeutic indices.
In terms of applications beyond medicine, 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- has also been studied for its potential use in agrochemicals. Its ability to inhibit plant pathogens makes it a promising candidate for developing eco-friendly pesticides. Recent advancements in nanotechnology have enabled the formulation of controlled-release systems that enhance the stability and efficacy of this compound in agricultural settings.
The development of analytical methods for the characterization of 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro- has also seen significant progress. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are now being employed to ensure precise quality control during synthesis and formulation processes.
Looking ahead, ongoing research is focused on understanding the molecular mechanisms underlying the biological activities of 4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro-. Advanced computational models are being utilized to predict its binding affinities with target proteins and to design analogs with enhanced potency and selectivity.
In conclusion,4-Quinazolinamine, 2-(1,1-dimethylethyl)-5-fluoro-, CAS No: 2168771-80-8, stands out as a versatile compound with immense potential across multiple fields. Its unique chemical structure and diverse biological activities make it a focal point for ongoing research aimed at developing innovative therapeutic agents and agrochemicals.
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